n-(2-Oxo-2-phenylethyl)acetamide
Overview
Description
“N-(2-Oxo-2-phenylethyl)acetamide” is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of phenoxy acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H11NO2 . Detailed structural information or a 3D model was not found in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.2 . It has a density of 1.108g/cm3 and a boiling point of 393.3ºC at 760 mmHg .Scientific Research Applications
1. Crystal Structure Studies
In the study of crystal structures, N-(2-Oxo-2-phenylethyl)acetamide plays a role in understanding phenomena like the lack of Yang photocyclization in certain crystals. This specific compound demonstrated crucial structural aspects preventing photocyclization, contributing to the broader understanding of crystal behaviors and interactions (Bąkowicz & Turowska-Tyrk, 2009).
2. Anticancer, Anti-Inflammatory, and Analgesic Properties
A study focused on synthesizing derivatives of this compound to explore their potential as anticancer, anti-inflammatory, and analgesic agents. This research indicates the compound's relevance in developing new therapeutic agents, especially in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).
3. Infrared Spectroscopy of Hydrated Clusters
The hydrated clusters of this compound have been investigated, revealing how electron redistribution within the solute affects hydrogen bonding. This research is significant for understanding molecular interactions in the gas phase, which has implications for various scientific fields (Sakota, Harada, & Sekiya, 2013).
4. Synthesis and Structural Elucidation
Studies involving the synthesis of this compound derivatives provide insights into their molecular structures and potential applications. Such research can lead to the development of novel compounds with specific desired properties (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
5. Anti-Arthritic and Anti-Inflammatory Activity
This compound has been studied for its anti-arthritic and anti-inflammatory properties, indicating its potential as a therapeutic agent for conditions like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).
6. Absolute Configuration Determination
The compound has been used in methods for determining the absolute configuration of certain acetamides, which is crucial for understanding their chemical behavior and potential applications (Suárez-Castillo et al., 2009).
7. Antifungal Agents
This compound derivatives have been identified as potential antifungal agents, broadening the scope of this compound's applicability in medical research (Bardiot et al., 2015).
8. Analgesic and Anti-inflammatory Activities
The synthesis of various derivatives of this compound has led to the discovery of compounds with significant analgesic and anti-inflammatory activities. This demonstrates the compound's potential in pain management and inflammation treatment (Alagarsamy et al., 2015).
9. Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in the development of new antibacterial agents (Desai et al., 2008).
10. Antimicrobial Agents
Studies on this compound have explored its potential as an antimicrobial agent, demonstrating its effectiveness against various bacterial and fungal strains (Almutairi et al., 2018).
Safety and Hazards
Safety measures for handling “n-(2-Oxo-2-phenylethyl)acetamide” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
N-phenacylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGJSPRMNFMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280542 | |
Record name | n-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-33-9 | |
Record name | 1846-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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